
(5E,7E,9S,11E,14E)-9-hydroxyicosa-5,7,11,14-tetraenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E,7E,9S,11E,14E)-9-hydroxyicosa-5,7,11,14-tetraenoic acid is a complex organic compound characterized by its unique structure and significant biological activity. This compound is part of the eicosanoid family, which plays a crucial role in various physiological processes, including inflammation and immunity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E,7E,9S,11E,14E)-9-hydroxyicosa-5,7,11,14-tetraenoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as linoleic acid, which undergoes a series of enzymatic and chemical transformations. The reaction conditions often require specific catalysts, controlled temperatures, and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, including the use of genetically modified microorganisms that can produce the compound through fermentation processes. These methods are advantageous due to their scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(5E,7E,9S,11E,14E)-9-hydroxyicosa-5,7,11,14-tetraenoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can convert the hydroxy group to other functional groups, altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and pH levels to optimize the reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield hydroperoxides, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(5E,7E,9S,11E,14E)-9-hydroxyicosa-5,7,11,14-tetraenoic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is studied for its role in cellular signaling pathways and its effects on various biological processes.
Medicine: Research focuses on its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of new pharmaceuticals and as a precursor for the synthesis of other biologically active compounds.
Wirkmechanismus
The mechanism of action of (5E,7E,9S,11E,14E)-9-hydroxyicosa-5,7,11,14-tetraenoic acid involves its interaction with specific molecular targets, such as enzymes and receptors involved in inflammatory pathways. The compound can modulate the activity of these targets, leading to changes in cellular responses and physiological effects. Key pathways include the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other eicosanoids, such as prostaglandins, leukotrienes, and thromboxanes. These compounds share structural similarities and are involved in similar biological processes.
Uniqueness
What sets (5E,7E,9S,11E,14E)-9-hydroxyicosa-5,7,11,14-tetraenoic acid apart is its specific structure, which confers unique biological activities. Its ability to selectively modulate certain pathways makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C20H32O3 |
|---|---|
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
(5E,7E,9S,11E,14E)-9-hydroxyicosa-5,7,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h6-7,9-11,13-14,17,19,21H,2-5,8,12,15-16,18H2,1H3,(H,22,23)/b7-6+,11-9+,13-10+,17-14+/t19-/m0/s1 |
InChI-Schlüssel |
KATOYYZUTNAWSA-IOVBKXKGSA-N |
Isomerische SMILES |
CCCCC/C=C/C/C=C/C[C@@H](/C=C/C=C/CCCC(=O)O)O |
Kanonische SMILES |
CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[1-(azetidin-3-yl)-4-piperidyl]carbamate;hydrochloride](/img/structure/B13892206.png)

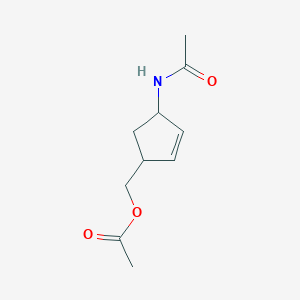
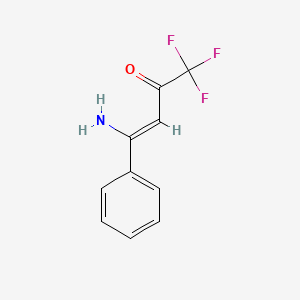

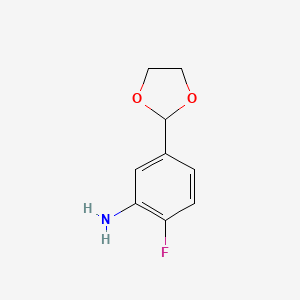
![[2-Chloro-5-[(4-isopropylphenyl)methylamino]phenyl]methanol](/img/structure/B13892249.png)
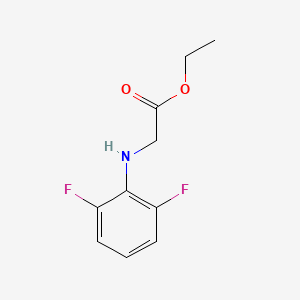
![7-[3,5-Dihydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enoic acid](/img/structure/B13892265.png)
![N-[4-(4-methylpyridin-3-yl)phenyl]butane-1-sulfonamide](/img/structure/B13892278.png)

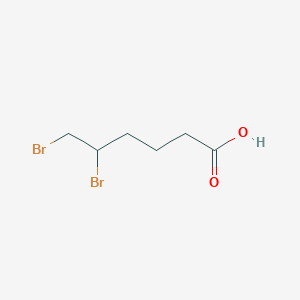
![Tert-butyl cis-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B13892298.png)

